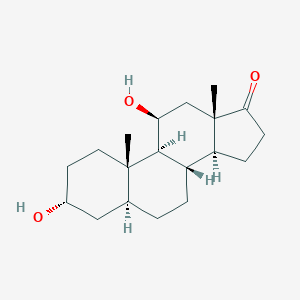
(2S,3R,4S,5S)-2-(nitromethyl)oxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4S,5S)-2-(Nitromethyl)oxane-3,4,5-triol is a chemical compound characterized by its oxane ring structure with a nitromethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R,4S,5S)-2-(nitromethyl)oxane-3,4,5-triol typically involves the following steps:
Starting Materials: The synthesis begins with a suitable oxane derivative.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography, ensures the compound meets industrial standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of oxane derivatives with oxidized functional groups.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted oxane compounds.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a precursor in organic synthesis.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in studies related to enzyme inhibition and metabolic pathways.
Medicine:
- Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
- Studied for its pharmacokinetic properties and bioavailability.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2S,3R,4S,5S)-2-(nitromethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The nitromethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The oxane ring structure provides stability and contributes to the compound’s overall properties.
Comparison with Similar Compounds
- (2S,3R,4S,5S)-2-(Hydroxymethyl)oxane-3,4,5-triol
- (2S,3R,4S,5S)-2-(Aminomethyl)oxane-3,4,5-triol
- (2S,3R,4S,5S)-2-(Methyl)oxane-3,4,5-triol
Comparison:
(2S,3R,4S,5S)-2-(Hydroxymethyl)oxane-3,4,5-triol: Lacks the nitro group, making it less reactive in certain chemical reactions.
(2S,3R,4S,5S)-2-(Aminomethyl)oxane-3,4,5-triol: Contains an amino group, which can participate in different types of reactions compared to the nitromethyl group.
(2S,3R,4S,5S)-2-(Methyl)oxane-3,4,5-triol: The absence of additional functional groups makes it less versatile in synthetic applications.
Properties
IUPAC Name |
(2S,3R,4S,5S)-2-(nitromethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO6/c8-3-2-13-4(1-7(11)12)6(10)5(3)9/h3-6,8-10H,1-2H2/t3-,4-,5-,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBWIVQIHUYTAA-BXKVDMCESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)C[N+](=O)[O-])O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)C[N+](=O)[O-])O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-azido-3-iodophenyl)ethyl]-4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]pentanamide](/img/structure/B47802.png)

![2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic acid](/img/structure/B47807.png)








